1-Bromo-4-(2-bromo-1,1-difluoroethoxy)-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(2-bromo-1,1-difluoroethoxy)-2-methylbenzene is an organic compound with a complex structure that includes bromine, fluorine, and methyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(2-bromo-1,1-difluoroethoxy)-2-methylbenzene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the bromination of 2-methylphenol to introduce the bromine atoms, followed by the introduction of the difluoroethoxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to control the reaction parameters. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(2-bromo-1,1-difluoroethoxy)-2-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized products.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or to alter the functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. These reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used, often in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of carboxylic acids, alcohols, or other reduced compounds.
Scientific Research Applications
1-Bromo-4-(2-bromo-1,1-difluoroethoxy)-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(2-bromo-1,1-difluoroethoxy)-2-methylbenzene depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Comparison
Compared to these similar compounds, 1-Bromo-4-(2-bromo-1,1-difluoroethoxy)-2-methylbenzene is unique due to the presence of the difluoroethoxy group and the additional bromine atom. This structural difference can lead to distinct chemical properties and reactivity, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C9H8Br2F2O |
---|---|
Molecular Weight |
329.96 g/mol |
IUPAC Name |
1-bromo-4-(2-bromo-1,1-difluoroethoxy)-2-methylbenzene |
InChI |
InChI=1S/C9H8Br2F2O/c1-6-4-7(2-3-8(6)11)14-9(12,13)5-10/h2-4H,5H2,1H3 |
InChI Key |
GFKKKLOTOIJRSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(CBr)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.